molecular formula C8H8BrFO B1446510 1-Bromo-3-fluoro-2-methoxy-4-methylbenzene CAS No. 1239591-03-7

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Cat. No. B1446510
M. Wt: 219.05 g/mol
InChI Key: PQSTUQXJYKRMEM-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene is an organic compound that has a wide range of applications in scientific research. It is a halogenated aromatic compound, containing both a bromine and a fluorine atom. This compound can be synthesized using a variety of methods, and its unique properties make it useful for a variety of research applications.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Halogenated compounds are crucial intermediates in the synthesis of biologically active molecules. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the importance of halogenated compounds in manufacturing non-steroidal anti-inflammatory and analgesic materials. Such processes often involve cross-coupling reactions, where the presence of halogens like bromo and fluoro facilitate the reaction steps (Qiu et al., 2009).

Environmental and Health Impact Studies

Research on novel brominated flame retardants reviews their occurrence in various environments and their potential risks. These studies underscore the environmental persistence and bioaccumulation potential of brominated compounds, implicating the need for monitoring and assessing the health and ecological impacts of such chemicals (Zuiderveen et al., 2020).

Anticancer Compound Development

The structural modification of natural or synthetic compounds to improve their anticancer activities is a significant area of research. Adding functional groups like fluoro, methoxy, and bromo to molecules has shown effectiveness in antimigration and antiproliferation activities. This suggests that halogenated compounds could play a role in developing improved anticancer drugs by modifying their functional groups to achieve higher efficacy (Liew et al., 2020).

Advanced Materials and Sensing Technologies

Halogenated compounds are often key components in creating advanced materials and sensors. For example, nanostructured luminescent micelles utilize various luminescent tags, including halogenated compounds, for sensing applications. These materials are used as chemical sensors for detecting toxic and hazardous materials, demonstrating the versatility of halogenated compounds in developing functional materials for environmental monitoring and safety (Paria et al., 2022).

properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSTUQXJYKRMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-fluoro-2-methoxy-4-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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